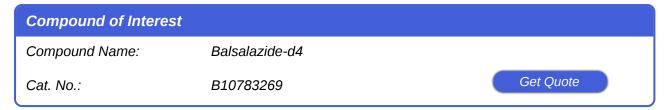


A Comprehensive Technical Guide to Balsalazide-d4

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This technical guide provides an in-depth overview of **Balsalazide-d4**, a deuterated analog of the anti-inflammatory drug Balsalazide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Physicochemical Properties

Balsalazide-d4 is a stable, isotopically labeled form of Balsalazide, primarily utilized as an internal standard for the quantification of Balsalazide in biological matrices using mass spectrometry-based methods.[1][2] Its physical and chemical characteristics are summarized in the table below.



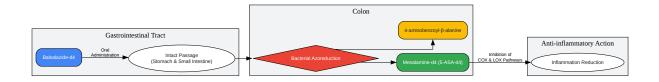
Property	Value	Source
Molecular Formula	C17H11D4N3O6	[1][3][4]
Molecular Weight	361.34 g/mol	[3][5]
Formal Name	(E)-5-((4-((2- carboxyethyl)carbamoyl)phenyl -2,3,5,6-d4)diazenyl)-2- hydroxybenzoic acid	[1]
CAS Number	2714315-25-8	[3]
Appearance	Solid	[1][3]
Purity	≥99% deuterated forms (d1-d4)	[1]
Solubility	Soluble in DMSO and Methanol	[1]

Mechanism of Action

Balsalazide is a prodrug that remains intact as it passes through the upper gastrointestinal tract.[6][7][8] Upon reaching the colon, it is cleaved by bacterial azoreduction to release the therapeutically active component, mesalamine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[6][8] The anti-inflammatory effects of mesalamine are exerted locally on the colonic mucosa.[6][7][9]

The precise mechanism of action of 5-ASA is not fully understood but is thought to involve the inhibition of inflammatory pathways within the colon.[6][8][9] It is believed to modulate the production of arachidonic acid metabolites, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[6][7][9] This modulation helps to reduce inflammation in patients with inflammatory bowel disease, such as ulcerative colitis.[6][10]





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Caption: Metabolic activation of Balsalazide-d4 in the colon.

Experimental Protocols

Balsalazide-d4 is a critical tool for the accurate quantification of Balsalazide in preclinical and clinical research. Below is a representative experimental protocol for its use as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) assay.

Objective: To determine the concentration of Balsalazide in plasma samples using **Balsalazide-d4** as an internal standard.

Materials:

- Balsalazide analytical standard
- Balsalazide-d4 internal standard
- Human plasma (or other relevant biological matrix)
- Acetonitrile
- Methanol
- Formic acid
- Water (LC-MS grade)



- Solid Phase Extraction (SPE) cartridges
- LC-MS system (e.g., Triple Quadrupole)

Methodology:

- Preparation of Standard Solutions:
 - Prepare stock solutions of Balsalazide and Balsalazide-d4 in methanol at a concentration of 1 mg/mL.
 - Create a series of working standard solutions of Balsalazide by serial dilution of the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).
 - Prepare a working internal standard solution of Balsalazide-d4 at a fixed concentration (e.g., 100 ng/mL).
- Sample Preparation:
 - \circ To 100 μ L of plasma sample, standard, or blank, add 20 μ L of the **Balsalazide-d4** internal standard working solution.
 - Vortex mix for 30 seconds.
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
 - Alternatively, for cleaner samples, perform solid-phase extraction.
- LC-MS Analysis:
 - Inject the supernatant onto a C18 reverse-phase HPLC column.
 - Use a gradient mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).





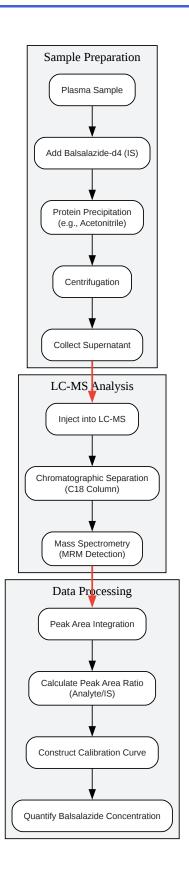


 Detect the parent and product ions for both Balsalazide and Balsalazide-d4 using multiple reaction monitoring (MRM) in negative ion mode.

• Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Balsalazide to Balsalazide d4 against the concentration of the Balsalazide standards.
- Determine the concentration of Balsalazide in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: Workflow for Balsalazide quantification using LC-MS.



Clinical Significance and Application

While **Balsalazide-d4** itself is not used for therapeutic purposes, its application in bioanalytical assays is crucial for the clinical development of Balsalazide. Accurate quantification of the drug and its metabolites in biological fluids allows for the characterization of its pharmacokinetic and pharmacodynamic profiles. Clinical trials have demonstrated the efficacy of Balsalazide in inducing and maintaining remission in patients with mildly to moderately active ulcerative colitis. [11][12][13][14] The use of deuterated standards like **Balsalazide-d4** ensures the reliability of the data generated in such studies.

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